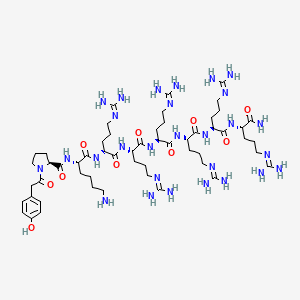
deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmacology, and medical research. The sequence of amino acids in this peptide includes deamino-nTyr (deaminated tyrosine), proline, lysine, and multiple arginine residues, which contribute to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (deamino-nTyr) is attached to a solid resin.
Coupling: Each subsequent amino acid (Pro, Lys, Arg, etc.) is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards for pharmaceutical-grade peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as tyrosine and arginine, under oxidative conditions.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids or chemical groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while substitution can yield peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling, protein-protein interactions, and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle, antimicrobial agent, and in cancer research.
Industry: Utilized in the development of diagnostic assays, biosensors, and as a component in biotechnological processes.
Mécanisme D'action
The mechanism of action of deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 involves its interaction with specific molecular targets and pathways. The multiple arginine residues in the peptide sequence contribute to its high affinity for negatively charged biomolecules, such as nucleic acids and cell membranes. This interaction can modulate cellular processes, including signal transduction, gene expression, and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A similar peptide with a slightly different amino acid sequence.
Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro: A macrocyclic melanocortin peptide agonist with extracyclic arginine residues.
NMA-Gly-Cys-Gly-Val-Leu-Leu-Lys(dnp)-Arg-Arg-NH2: A peptide with a similar arginine-rich sequence.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of multiple arginine residues enhances its binding affinity for negatively charged molecules, making it a valuable tool in various research and therapeutic applications.
Propriétés
Formule moléculaire |
C55H100N28O10 |
|---|---|
Poids moléculaire |
1313.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H100N28O10/c56-22-2-1-10-34(82-49(93)40-17-9-29-83(40)41(85)30-31-18-20-32(84)21-19-31)44(88)78-36(13-5-25-72-52(62)63)46(90)80-38(15-7-27-74-54(66)67)48(92)81-39(16-8-28-75-55(68)69)47(91)79-37(14-6-26-73-53(64)65)45(89)77-35(12-4-24-71-51(60)61)43(87)76-33(42(57)86)11-3-23-70-50(58)59/h18-21,33-40,84H,1-17,22-30,56H2,(H2,57,86)(H,76,87)(H,77,89)(H,78,88)(H,79,91)(H,80,90)(H,81,92)(H,82,93)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clé InChI |
UVDZRYDWESJRQX-TZPCGENMSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


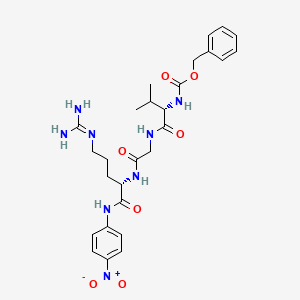
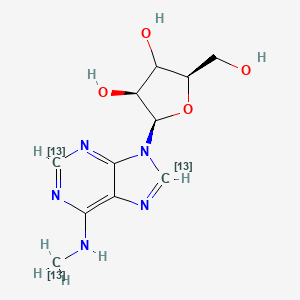
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
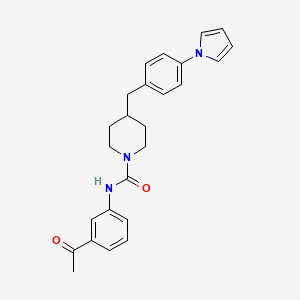
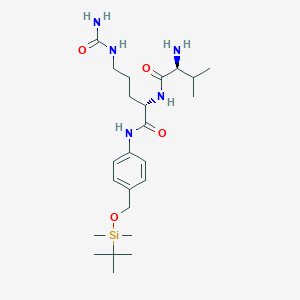
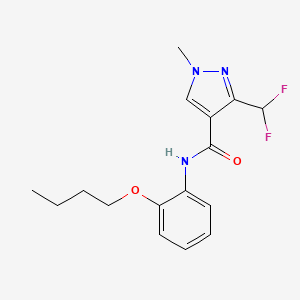
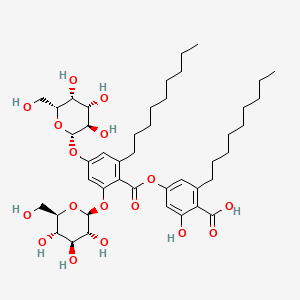
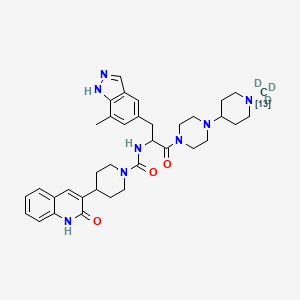
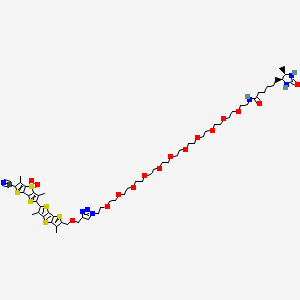


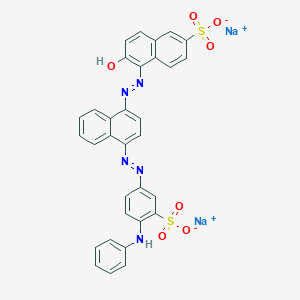
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
